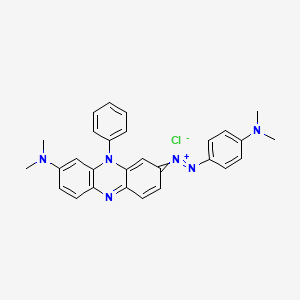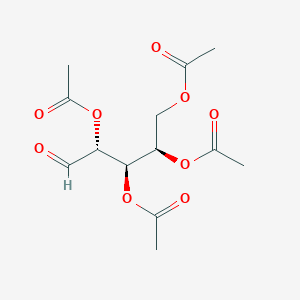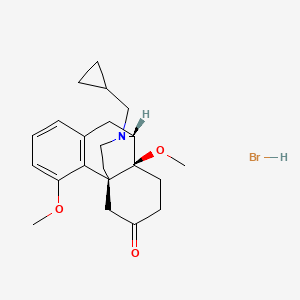
Cyprodime bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyprodime bromide is an opioid antagonist from the morphinan family of drugs. It is a selective opioid antagonist that specifically blocks the μ-opioid receptor without affecting the δ-opioid or κ-opioid receptors . This selectivity makes it a valuable tool in scientific research, particularly in studies aiming to understand the distinct roles of different opioid receptors.
Méthodes De Préparation
The synthesis of Cyprodime bromide involves several steps, starting from 14-hydroxycodeinones or 14-hydroxymorphinones. The preparation of 3-deoxyoripavine, a novel intermediate, has also been utilized in the synthesis of Cyprodime . Industrial production methods are not extensively documented, but the synthetic routes generally involve similar organic reactions and conditions.
Analyse Des Réactions Chimiques
Cyprodime bromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in this compound.
Common Reagents and Conditions: Reagents such as sodium hydride, dimethylformamide, and arylmethyl bromides are commonly used in the synthesis and modification of this compound.
Major Products: The major products formed from these reactions include various substituted morphinan derivatives, which can have different pharmacological properties.
Applications De Recherche Scientifique
Cyprodime bromide is primarily used in scientific research due to its selective antagonism of the μ-opioid receptor. This selectivity allows researchers to study the specific actions of the δ and κ receptors without interference from the μ receptor . Applications include:
Chemistry: Used as a tool to study the chemical properties and reactions of opioid antagonists.
Biology: Helps in understanding the biological roles of different opioid receptors.
Industry: Limited industrial applications, primarily used in research settings.
Mécanisme D'action
Cyprodime bromide exerts its effects by selectively blocking the μ-opioid receptor . This receptor is part of the G-protein-coupled receptor family and is involved in various physiological processes, including pain modulation, reward, and addiction. By blocking this receptor, this compound prevents the typical effects of μ-opioid receptor activation, such as analgesia and euphoria, making it useful in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Cyprodime bromide is unique in its selective antagonism of the μ-opioid receptor. Similar compounds include:
Naloxone: A non-selective opioid antagonist that blocks all three opioid receptor subtypes (μ, δ, and κ).
Naltrexone: Another non-selective opioid antagonist used in the treatment of opioid and alcohol dependence.
Samidorphan: An opioid antagonist with a preference for the μ-opioid receptor, under development for major depression.
Tianeptine: An atypical, selective μ-opioid receptor full-agonist licensed for major depression.
This compound’s selectivity for the μ-opioid receptor without affecting the δ or κ receptors distinguishes it from these other compounds, making it particularly valuable for research purposes .
Propriétés
Formule moléculaire |
C22H30BrNO3 |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;hydrobromide |
InChI |
InChI=1S/C22H29NO3.BrH/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15;/h3-5,15,19H,6-14H2,1-2H3;1H/t19-,21-,22-;/m1./s1 |
Clé InChI |
UXENCGOPJHTEEV-NCBCLDNOSA-N |
SMILES isomérique |
COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5.Br |
SMILES canonique |
COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
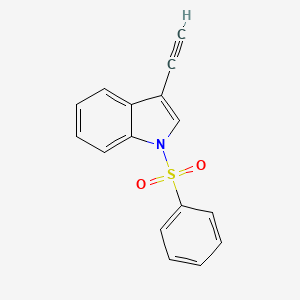
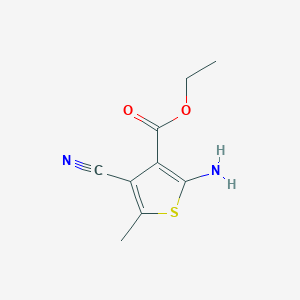
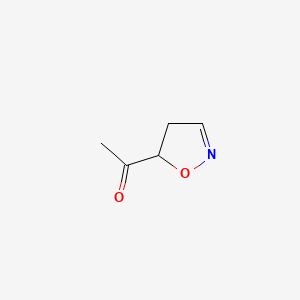
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
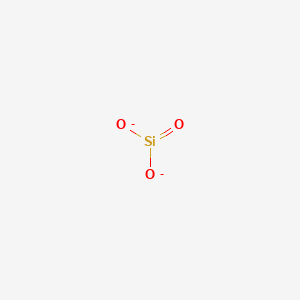
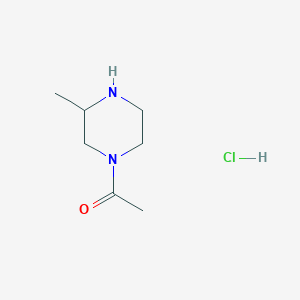
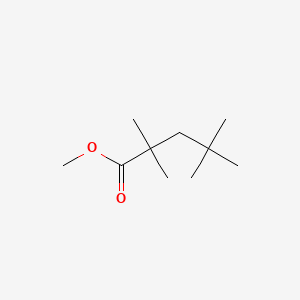
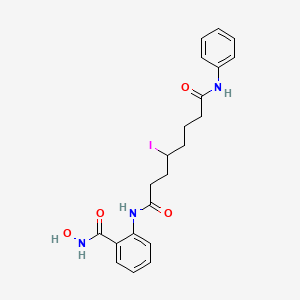
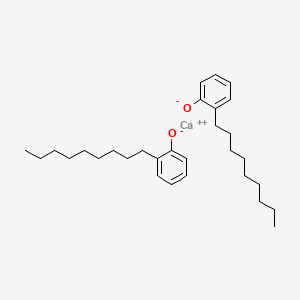
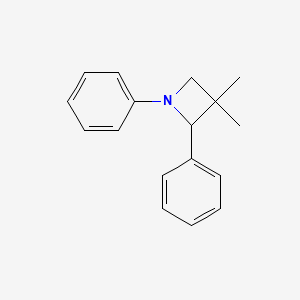
![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)
